5'-Deoxyuridine

概要

説明

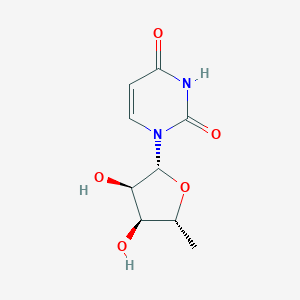

5'-Deoxyuridine (5'-dU) is a nucleoside analog in which the hydroxyl group (-OH) at the 5' position of the deoxyribose sugar is replaced by a hydrogen atom. Structurally distinct from the more common 2'-deoxyuridine (2'-dU), which lacks a hydroxyl group at the 2' position, 5'-dU has unique biochemical properties due to its altered sugar moiety. While 5'-dU itself is less studied, its derivatives—particularly 2'-deoxyuridine analogs modified at the C5 position of the uracil base—have garnered significant attention in medicinal chemistry, molecular biology, and antiviral research. These analogs are widely used in DNA labeling, cancer therapy, and antiviral applications due to their ability to mimic thymidine and interfere with nucleic acid metabolism .

準備方法

Chemical Synthesis via Bromination-Hydrogenation

The bromination-hydrogenation route, adapted from the synthesis of 5'-deoxy-5-fluorouridine, represents a robust method for 5'-deoxyuridine preparation . This multi-step process begins with methyl 2,3-O-isopropylidene-D-ribofuranoside (VII ), a derivative of D-ribose.

Bromination at the 5' Position

The 5'-hydroxyl group of VII is replaced with bromine using triphenylphosphine and bromine in methylene chloride at room temperature, yielding methyl (5-deoxy-5-bromo-2,3-O-isopropylidene)-D-ribofuranoside (VI ) . This step achieves regioselective halogenation, critical for subsequent deoxygenation.

Catalytic Hydrogenation

Compound VI undergoes catalytic hydrogenation in methanol using palladium on barium sulfate or Raney nickel under 1–5 atmospheres of hydrogen . The presence of a base such as triethylamine or potassium hydroxide facilitates the reductive elimination of bromine, producing methyl 5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (V ). This intermediate is isolated in high yield (85–90%) after purification via distillation or chromatography.

Deprotection and Coupling

The isopropylidene group in V is selectively cleaved using dilute hydrochloric acid, followed by acylation with acetic anhydride in pyridine to form 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose (III ) . Coupling III with 2,4-bis(trimethylsilyl)uracil in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) yields the protected nucleoside II . Final deprotection using sodium methoxide in methanol removes acetyl groups, affording this compound with an overall yield of 40–45% .

Solid-Phase Synthesis Using Phosphoramidites

Phosphoramidite chemistry, widely employed in oligonucleotide synthesis, has been adapted for this compound derivatives . This method enables precise control over sugar and base modifications.

Protection of Hydroxyl Groups

Thymidine or 2'-deoxyuridine is functionalized with acid-labile protecting groups, such as the N-3 pivaloyloxymethyl (POM) group, to prevent undesired side reactions . The 5'-hydroxyl is selectively protected using tert-butyldimethylsilyl (TBDMS) chloride, leaving the 3'-OH free for phosphoramidite formation.

Phosphoramidite Preparation

The 3'-OH of the protected nucleoside is converted to a phosphoramidite by reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) . This phosphoramidite building block (3 ) is purified via silica gel chromatography and employed in automated DNA synthesizers.

Solid-Phase Assembly and Deprotection

Oligonucleotides containing this compound are synthesized on controlled-pore glass (CPG) supports using standard coupling cycles . Post-synthesis, the oligomers are cleaved from the support using ammonium hydroxide, followed by deprotection of acetyl and POM groups at 55°C for 16 hours. Reverse-phase HPLC purification isolates the desired this compound-containing strands with yields exceeding 70% .

Alternative Chemical Methods

Periodate Oxidation of Vicinal Diols

5-Hydroxymethyl-2'-deoxyuridine derivatives, synthesized via alkylation of thymidine, undergo periodate oxidation to form a 5-formyl intermediate . Subsequent β-elimination under basic conditions removes the formyl group, yielding this compound. However, this method suffers from low efficiency (20–30% yield) due to competing side reactions .

Reductive Deoxygenation of 5'-Azido Derivatives

5'-Azido-5'-deoxyuridine, prepared via nucleophilic substitution of 5'-tosylates with sodium azide, is reduced using triphenylphosphine in tetrahydrofuran (THF) . Staudinger reaction conditions convert the azide to a primary amine, which is subsequently deaminated to yield this compound. This approach achieves moderate yields (50–60%) but requires stringent control over reaction stoichiometry .

Enzymatic and Biosynthetic Considerations

While chemical methods dominate this compound synthesis, biosynthetic pathways offer potential for green chemistry applications. Deoxyuridine monophosphate (dUMP), a natural precursor in thymidylate synthesis, is dephosphorylated by phosphatases to yield deoxyuridine . Engineered E. coli strains overexpressing 5'-nucleotidases could theoretically convert dUMP to this compound, though this route remains unexplored experimentally .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination-Hydrogenation | D-ribose | Halogenation, hydrogenation | 40–45% | High regioselectivity, scalable | Multi-step, toxic reagents |

| Phosphoramidite Synthesis | Thymidine | Solid-phase coupling | 70% | High purity, automated | Requires specialized equipment |

| Periodate Oxidation | Thymidine | Oxidation, β-elimination | 20–30% | Mild conditions | Low yield, side reactions |

| Azide Reduction | 5'-Tosylates | Azidation, reduction | 50–60% | Chemoselective | Hazardous intermediates |

化学反応の分析

Types of Reactions

5’-Deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrogen atom at the 5’ position is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex nucleoside analogs.

Common Reagents and Conditions

Reducing Agents: Tributyltin hydride, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 5’-Deoxyuridine, which can have different biological and chemical properties.

科学的研究の応用

Molecular Biology Applications

5'-Deoxyuridine plays a crucial role in studying DNA synthesis and cell proliferation. It is often used as a precursor in the synthesis of modified nucleotides and as a labeling agent in various assays.

DNA Synthesis Monitoring

This compound can be incorporated into DNA during replication, allowing researchers to monitor DNA synthesis during the S-phase of the cell cycle. This property is exploited in techniques such as:

- Incorporation Studies : this compound is used to trace newly synthesized DNA strands, providing insights into cellular proliferation rates.

- Click Chemistry : The incorporation of this compound can be detected using click chemistry methods, which allow for the attachment of fluorescent tags or biotin for imaging or purification purposes .

Labeling Proliferating Cells

The use of 5-bromo-2'-deoxyuridine (BrdU), a derivative of this compound, has been instrumental in identifying proliferating cells within tissues. BrdU labeling enables researchers to track cell division and fate in various biological contexts, such as cancer research and developmental biology .

Cancer Research Applications

This compound derivatives, particularly 5-fluoro-2'-deoxyuridine (FUdR), are widely utilized in cancer therapy due to their cytotoxic effects on rapidly dividing cells.

Chemotherapeutic Agent

FUdR is an established chemotherapeutic agent used primarily for treating solid tumors and advanced-stage cancers. Its mechanism involves:

- Inhibition of Thymidylate Synthase : FUdR disrupts DNA synthesis by inhibiting thymidylate synthase, leading to cytotoxicity in cancer cells .

- Combination Therapies : Research has shown enhanced efficacy when FUdR is combined with other agents like gemcitabine, improving treatment outcomes for patients with colorectal cancer .

Neurogenesis Research

The application of this compound in neurogenesis studies has provided valuable insights into brain development and regeneration.

Tracing Neuron Development

BrdU labeling has been extensively used to study neurogenesis in various animal models. It allows researchers to:

- Identify Neural Precursors : By incorporating BrdU into dividing neural precursor cells, scientists can trace their lineage and determine their fate during brain development .

- Assess Neurogenesis Under Different Conditions : Studies have shown that environmental factors and treatments can influence neurogenesis rates, which can be monitored using BrdU labeling techniques .

Case Studies and Findings

作用機序

The mechanism of action of 5’-Deoxyuridine involves its incorporation into DNA during replication. Due to its structural similarity to thymidine, it can be incorporated into the DNA strand, leading to the formation of faulty DNA. This can inhibit DNA synthesis and repair, making it useful in studies of cell proliferation and as a potential therapeutic agent.

類似化合物との比較

The following table and discussion highlight key 2'-deoxyuridine analogs modified at the C5 position, emphasizing their structural features, applications, and research findings.

Table 1: Comparison of C5-Modified 2'-Deoxyuridine Analogs

Key Comparative Insights

EdU vs. BrdU :

EdU's ethynyl group enables direct fluorescent labeling via click chemistry, bypassing antibody-based detection. This reduces processing time and improves sensitivity in cell proliferation assays, particularly in neural tissues .

IDU vs. Newer Antiviral Analogs :

While IDU inhibits herpes simplex virus (HSV) by incorporating into viral DNA, its derivatives like 4'-thioIDU (5-iodo-4'-thio-2'-deoxyuridine) show enhanced antiviral activity against orthopoxviruses due to improved metabolic stability .

FdUrd vs. 5-Fluorouracil (5-FU): FdUrd, a prodrug of 5-FU, demonstrates superior hepatic extraction (94–99%) when administered via arterial infusion, reducing systemic toxicity compared to intravenous 5-FU . Its active metabolite, FdUMP, binds irreversibly to TS, halting DNA synthesis .

5-Azidomethyl-dU vs. TCO-Modified dU :

The azidomethyl derivative exhibits higher compatibility with DNA polymerases, enabling efficient enzymatic incorporation into oligonucleotides. In contrast, trans-cyclooctene (TCO)-modified dU analogs show slower polymerase kinetics but faster click reaction rates .

IDU vs. 5-Iodo-5'-amino-2',5'-dideoxyuridine: The amino-modified analog requires 100-fold higher concentrations than IDU to achieve similar antiviral effects, suggesting that sugar moiety modifications impact bioavailability and potency .

生物活性

5'-Deoxyuridine (5'-dUrd) is a nucleoside analog that has garnered interest in cancer research due to its biological activity, particularly in the context of antitumor effects. This article explores the metabolic pathways, cytotoxicity, and therapeutic implications of 5'-dUrd, drawing on various studies and case reports to provide a comprehensive overview.

This compound is primarily metabolized within cells to produce active metabolites that exert biological effects. The key metabolic pathway involves the conversion of 5'-dUrd to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP). This conversion is crucial for DNA synthesis and repair.

Key Metabolites and Enzymatic Activity

- Thymidylate Synthase Inhibition : One of the primary mechanisms through which 5'-dUrd exhibits antitumor activity is via the inhibition of thymidylate synthase (TS). This enzyme is essential for dTMP synthesis, and its inhibition leads to a depletion of dTTP, disrupting DNA replication and repair processes.

- Formation of Active Metabolites : Studies have shown that 5'-dUrd can be converted into several active metabolites, including:

- FdUMP : The monophosphate form that forms a complex with TS.

- FdUTP : Incorporates into DNA, leading to strand breaks.

The Km values for nucleoside phosphorylase enzymes indicate the affinity of 5'-dUrd for these metabolic pathways, which is critical for understanding its efficacy in cancer treatment .

Cytotoxicity and Selectivity

Research has demonstrated that 5'-dUrd exhibits selective cytotoxicity towards various human tumor cell lines while showing comparatively lower toxicity towards normal bone marrow stem cells. This selectivity is crucial for minimizing side effects during cancer therapy.

Comparative Cytotoxicity Data

| Tumor Cell Line | LD50 (µM) | Comments |

|---|---|---|

| 47-DN Breast Carcinoma | 32 | Highest sensitivity among tested lines |

| MCF-7 Breast Carcinoma | 35 | Comparable sensitivity |

| MG-63 Osteosarcoma | 41 | Moderate sensitivity |

| HCT-8 Colon Tumor | 200 | Intermediate sensitivity |

| Colo-357 Pancreatic Tumor | 150 | Intermediate sensitivity |

| HL-60 Leukemia | 470 | Lowest sensitivity; poor activity |

| Bone Marrow Stem Cells | 580 | Highest LD50 indicating significant toxicity |

The therapeutic ratio calculated from these studies indicates that 5'-dUrd can offer a more favorable balance between efficacy against tumors and safety for normal tissues compared to other fluoropyrimidines like 5-fluorouracil .

Case Studies and Clinical Implications

Several clinical studies have highlighted the potential of 5'-dUrd as an effective treatment option:

- Ehrlich Ascites Tumor Model : In animal studies using Ehrlich ascites tumor cells, 5'-dUrd demonstrated significant antitumor effects with less toxicity compared to other agents. The study reported improved survival rates and reduced tumor growth at various dosages .

- Human Tumor Cell Lines : A comparative study involving multiple human tumor cell lines showed that while 5'-dUrd was less potent than some other fluoropyrimidines, it exhibited a unique profile of selective toxicity that could be beneficial in specific treatment regimens .

Q & A

Basic Research Questions

Q. What are the common methodologies for synthesizing 5'-deoxyuridine derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis of this compound derivatives typically involves phosphorylation or fluorination reactions. For example, 5'-thiophosphates and 5'-H-phosphonates of 2'-deoxyuridine are synthesized via nucleophilic substitution under controlled anhydrous conditions . Reaction parameters (e.g., temperature, pH, and catalyst selection) must be optimized to minimize byproducts like 5-hydroxy-2'-deoxyuridine (oh5dU), a common oxidative side product . Purity is assessed using HPLC coupled with electrochemical detection, which quantifies oxidative damage products at sensitivities as low as 50 fmol .

Q. How can researchers design experiments to study the role of this compound in DNA metabolism?

- Methodological Answer : Experimental designs often involve isotopic labeling (e.g., ³H or ¹⁴C) to track incorporation into DNA. For instance, 5-ethynyl-2'-deoxyuridine (5-EdU) is used with copper-catalyzed azide-alkyne cycloaddition (click chemistry) to visualize DNA synthesis in cell cultures . Controls must include untreated cells to baseline endogenous dUTP levels and validate specificity via dUTPase activity assays .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

- Methodological Answer : Impervious gloves (tested against EN374 standards) and respiratory protection are mandatory due to mutagenicity (GHS Category 1B) and reproductive toxicity risks (GHS Category 2) . Workstations should be equipped with fume hoods to prevent inhalation of chemical vapors, and waste must be neutralized before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on oxidative damage of this compound under varying experimental conditions?

- Methodological Answer : Discrepancies in oxidative damage profiles (e.g., oh5dC vs. oh5dU yields) require systematic validation of stressors (e.g., H₂O₂, UV light) and analytical methods. For example, ionizing radiation preferentially generates oh5dC, while Cu²⁺/ascorbate systems produce oh5dU . Redundant detection methods (e.g., HPLC-EC for electroactive products and dehydration assays for non-electroactive dUg) improve data reliability .

Q. What advanced techniques are used to study the enzymatic regulation of this compound metabolism by dUTPase?

- Methodological Answer : Competitive binding radioassays quantify dUTPase activity by measuring 5-fluorodeoxyuridine monophosphate (FdUMP) inhibition kinetics . Structural insights are obtained via X-ray crystallography of enzyme-substrate complexes, focusing on phosphate group interactions critical for catalytic efficiency .

Q. How can researchers optimize the use of this compound analogs in antiviral or anticancer drug development?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example, trifluoromethyl derivatives (e.g., trifluridine) are designed to inhibit thymidylate synthase (TS) by mimicking dUMP . In vitro efficacy is validated via cell proliferation assays with TS-overexpressing lines, while metabolic stability is assessed using liver microsome models .

Q. What strategies mitigate interference from endogenous dUTP pools when analyzing this compound incorporation in live-cell imaging?

- Methodological Answer : Pre-treatment with dUTPase inhibitors (e.g., stoichiometric analogs like α,β-imido-dUTP) reduces background noise . Pulse-chase experiments with timed EdU exposure and click chemistry quenching (e.g., sodium ascorbate washes) enhance signal specificity .

Q. Methodological Considerations Table

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。